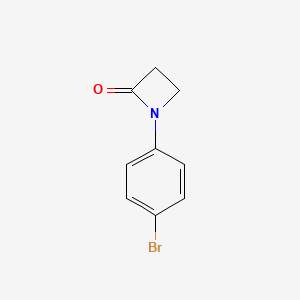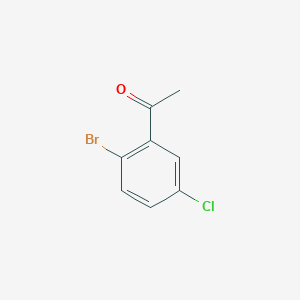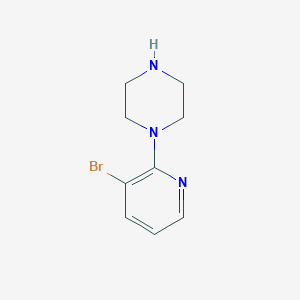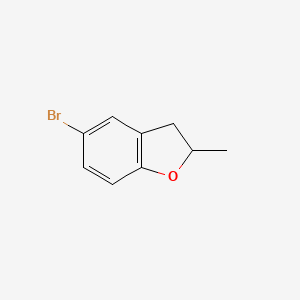
4-(2-Bromopropanoyl)morpholin
Übersicht
Beschreibung
4-(2-Bromopropanoyl)morpholine is a chemical compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol . It is a brominated derivative of morpholine, characterized by the presence of a bromopropanoyl group attached to the nitrogen atom of the morpholine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromopropanoyl)morpholine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Bromopropanoyl)morpholine can be synthesized through the reaction of morpholine with 2-bromopropionyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at a temperature of around 78°C for several hours . The crude product is then purified through distillation under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
While specific industrial production methods for 4-(2-Bromopropanoyl)morpholine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromopropanoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The bromopropanoyl group can be hydrolyzed under acidic or basic conditions to yield morpholine and other by-products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, and amino derivatives of morpholine.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-(2-Bromopropanoyl)morpholine involves its interaction with molecular targets through its bromopropanoyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also act as an electrophile, participating in various biochemical pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(morpholin-4-yl)propan-1-one
- 1-Propanone, 2-bromo-1-(4-morpholinyl)-
Uniqueness
4-(2-Bromopropanoyl)morpholine is unique due to its specific bromopropanoyl group, which imparts distinct reactivity and properties compared to other brominated morpholine derivatives. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.
Eigenschaften
IUPAC Name |
2-bromo-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
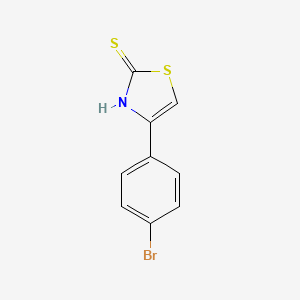

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
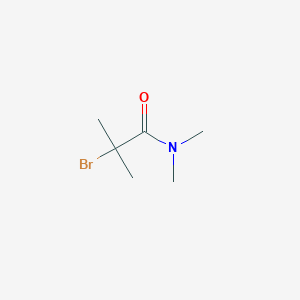
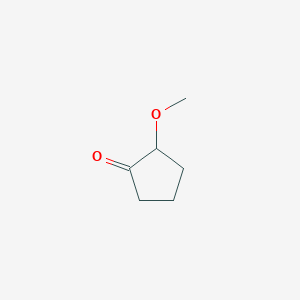
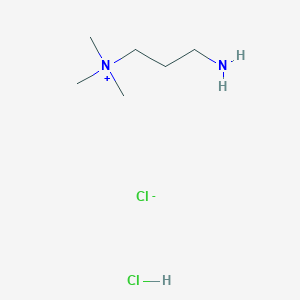

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
